molecular formula C15H16N4OS B5659475 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B5659475
M. Wt: 300.4 g/mol
InChI Key: YNOFHGVXNIYTNJ-UHFFFAOYSA-N
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Description

1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound that features an indole and triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable precursor.

    Coupling of Indole and Triazole: The two moieties can be coupled using a suitable linker, such as a sulfanyl group, under specific reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and triazole-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, compounds containing indole and triazole rings can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-3-yl)-2-(4-methyl-1H-1,2,4-triazol-3-yl)ethanone
  • 1-(2,3-dimethyl-1H-indol-1-yl)-2-(1H-1,2,4-triazol-3-yl)ethanone

Uniqueness

1-(2,3-dimethyl-1H-indol-1-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the specific substitution pattern on the indole and triazole rings, as well as the presence of the sulfanyl linker. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10-11(2)19(13-7-5-4-6-12(10)13)14(20)8-21-15-17-16-9-18(15)3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOFHGVXNIYTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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